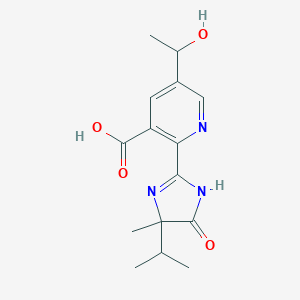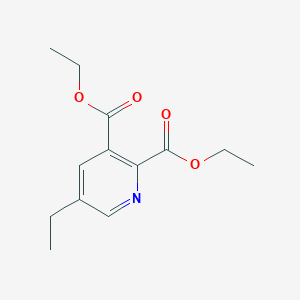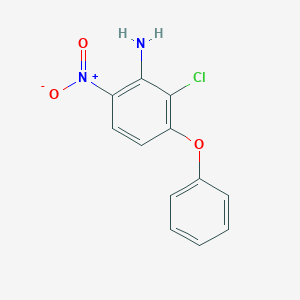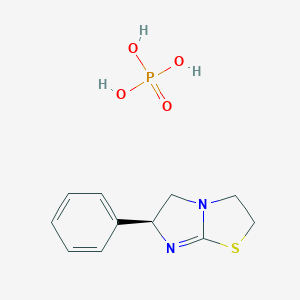
Levamisole phosphate
Overview
Description
Levamisole phosphate is a synthetic imidazothiazole derivative widely used as an anthelmintic agent to treat parasitic worm infections in both humans and animals . It is known for its immunomodulatory properties and has been employed in various medical and veterinary applications . This compound is particularly effective against nematodes, such as roundworms and hookworms .
Mechanism of Action
- Levamisole is a nicotinic receptor agonist primarily used to treat helminth infections and some skin infections .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Levamisole phosphate has been shown to have significant effects on immune responses and antioxidant status . It interacts with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
This compound impacts various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding interaction analysis of this compound against alkaline phosphatase shows a favorable binding energy .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levamisole phosphate is synthesized through a multi-step process starting from the precursor compound, L-tetramisole. The synthesis involves the following steps :
Dissolution: L-tetramisole is dissolved in acetone.
Addition of Sodium Selenite: Sodium selenite is added to the solution.
Decolorization and Filtration: The solution is decolorized using activated carbon and then filtered.
Hydrogen Chloride Gas: Dry hydrogen chloride gas is introduced while stirring until the pH value reaches 3-5.
Separation and Purification: The reaction mixture is separated and purified to obtain the final product, levamisole hydrochloride, which can be further processed to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Levamisole phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products:
Scientific Research Applications
Levamisole phosphate has a wide range of scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic techniques.
Biology: this compound is employed in studies involving nematode biology and parasitology.
Medicine: It has been used as an immunomodulatory agent in the treatment of autoimmune diseases and as an adjuvant in cancer therapy.
Industry: In veterinary medicine, it is used to control parasitic infections in livestock.
Comparison with Similar Compounds
- Albendazole
- Mebendazole
- Pyrantel pamoate
Levamisole phosphate stands out due to its unique immunomodulatory properties, making it valuable in both medical and veterinary applications .
Properties
IUPAC Name |
(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.H3O4P/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;1-5(2,3)4/h1-5,10H,6-8H2;(H3,1,2,3,4)/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMMFDPTLWDHKP-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=N[C@H](CN21)C3=CC=CC=C3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2O4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185890 | |
| Record name | Levamisole phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32093-35-9 | |
| Record name | Levamisole phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32093-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levamisole phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032093359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levamisole phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazoletriylium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVAMISOLE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIG89N8AZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Levamisole phosphate?
A1: this compound is a cholinergic agonist that acts by stimulating nicotinic acetylcholine receptors in nematodes. [, ] This stimulation leads to muscle paralysis in the parasites, causing them to be expelled from the host's gastrointestinal tract. []
Q2: What is the molecular formula and weight of this compound?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do mention the use of high-performance liquid chromatography (HPLC) for its analysis. [, , , , ] This technique, coupled with appropriate detectors, can provide accurate structural information.
Q3: Can this compound be formulated with both hydrophilic and lipophilic drugs?
A3: Yes, research indicates that isotropic systems based on medium-chain mono- and diglycerides (MCMDG) show promise as vehicles for injectable formulations containing both this compound (hydrophilic) and abamectin (lipophilic). [, ] These systems demonstrate good drug solubility and can be optimized by incorporating solvents like propylene glycol or glycerol formal. []
Q4: How does the absorption rate of this compound administered in an MCMDG-based vehicle compare to commercial products?
A4: Studies in sheep show that the absorption rate of this compound is considerably slower when administered subcutaneously in an MCMDG-based formulation compared to commercially available products. [] This slower absorption also leads to a delayed time to maximum concentration (Tmax) and a longer mean residence time (MRT). []
Q5: Does the route of administration affect the pharmacokinetics of Levamisole?
A5: Yes, the route of administration can influence the pharmacokinetics of Levamisole. Research shows that the drug is rapidly eliminated from milk after a single administration in cows, with residues falling below detectable levels within 48-60 hours, depending on the formulation and route. [] Injectable formulations, for instance, led to faster elimination compared to drench or bolus administration. []
Q6: Is there evidence of resistance to this compound in livestock?
A8: Yes, resistance to this compound has been reported in gastrointestinal nematodes of cattle and sheep. [, , , ] Studies highlight the importance of monitoring anthelmintic efficacy and implementing strategies to minimize resistance development, such as targeted selective treatment. [, , , , ]
Q7: Can combining this compound with other anthelmintics be an effective strategy against multidrug-resistant nematodes?
A9: Yes, research suggests that combining this compound with drugs possessing different mechanisms of action, such as moxidectin or trichlorphon, can effectively control multidrug-resistant gastrointestinal nematodes in sheep. [, ]
Q8: Are there any reported toxic effects of this compound?
A10: While generally considered safe at recommended dosages, studies indicate potential toxicity of this compound at higher doses. [] For instance, in mice infected with Nematospiroides dubius, a one log2 increase from the effective dose resulted in 50% mortality. []
Q9: Are there any specific drug delivery systems being investigated for this compound?
A11: Research explores isotropic systems based on medium-chain mono- and diglycerides (MCMDG) as potential vehicles for injectable formulations containing this compound. [] These systems, especially when combined with solvents like propylene glycol or glycerol formal, offer advantages in terms of drug solubility and delivery. []
Q10: What analytical methods are commonly used to quantify this compound in various matrices?
A12: High-performance liquid chromatography (HPLC) is a widely used technique for analyzing this compound in different matrices, including plasma and formulations. [, , , ] Researchers employ different detectors, such as UV and fluorescence, depending on the specific application. [, ]
Q11: Are there any alternative treatments being investigated for nematode infections, considering the emerging resistance to conventional anthelmintics like this compound?
A13: Yes, the search for alternative treatments against nematode infections is ongoing, particularly due to increasing anthelmintic resistance. [, ] One promising avenue is the investigation of plant-derived extracts, such as those from Chenopodium ambrosioides, for their potential anthelmintic properties. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


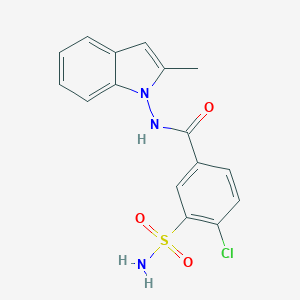
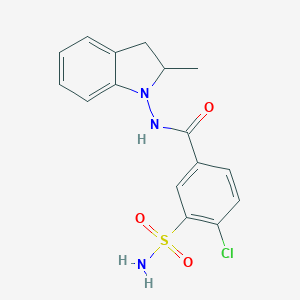
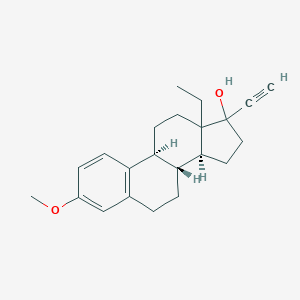

![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B195246.png)
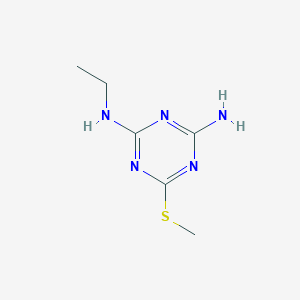
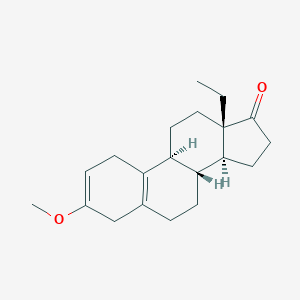
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)
